molecular formula C10H13N5O B6602675 6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 1082159-82-7

6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No. B6602675
CAS RN: 1082159-82-7
M. Wt: 219.24 g/mol
InChI Key: ZAGCVINVFSZRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, commonly referred to as TBTHP, is a heterocyclic compound containing a five-member ring system with a nitrogen atom at its center. It is a derivative of the pyridine ring and is used in a variety of scientific research applications due to its unique properties. TBTHP has been used in a variety of organic syntheses, as well as for the study of its biochemical and physiological effects.

Scientific Research Applications

TBTHP has been used in a variety of scientific research applications, including organic syntheses, drug design, and the study of its biochemical and physiological effects. In organic syntheses, TBTHP has been used as a starting material for the synthesis of various heterocyclic compounds, including pyridine derivatives. TBTHP has also been used in drug design as a template for the development of new drugs and as a tool to study the structure-activity relationships of drugs. Additionally, TBTHP has been used to study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.

Mechanism of Action

TBTHP has been shown to interact with various cellular targets, including proteins, enzymes, and receptors. It has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in an increase in acetylcholine levels, which can lead to the stimulation of various physiological processes. Additionally, TBTHP has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This interaction results in the inhibition of prostaglandin synthesis, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTHP have been studied in a variety of organisms, including humans, mice, and rats. In humans, TBTHP has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have anti-cancer and anti-diabetic effects in mice and rats.

Advantages and Limitations for Lab Experiments

TBTHP has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is readily available. Additionally, TBTHP can be used in a variety of organic syntheses and drug design applications. However, there are some limitations to its use in laboratory experiments. TBTHP is a relatively small molecule, which can limit its ability to interact with larger targets. Additionally, its low toxicity can limit its ability to induce a strong biological response.

Future Directions

TBTHP has a variety of potential future applications. It could be used in the development of new drugs for the treatment of various diseases, including cancer and diabetes. Additionally, it could be used as a tool to study the structure-activity relationships of drugs and to develop more effective drugs. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new organic syntheses. Finally, TBTHP could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyridine derivatives.

Synthesis Methods

TBTHP can be synthesized via the reaction of 5-amino-1,2-dihydropyridine with tert-butyl isocyanide in the presence of a base. This reaction yields a tert-butyl isocyanide adduct which can then be hydrolyzed to form TBTHP. Alternatively, TBTHP can be obtained from the reaction of 1,2-dihydropyridine with tert-butyl isocyanide followed by the addition of aqueous ammonia.

properties

IUPAC Name

6-tert-butyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-10(2,3)7-5-4-6(9(16)11-7)8-12-14-15-13-8/h4-5H,1-3H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCVINVFSZRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

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